Aplaviroc - 461443-59-4

Aplaviroc

Catalog Number: EVT-259516
CAS Number: 461443-59-4
Molecular Formula: C33H43N3O6
Molecular Weight: 577.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A spiro-diketo-piperazine; a potent noncompetitive allosteric antagonist of the CCR5 receptor with concomitantly potent antiviral effects for HIV-1.
Aplaviroc is a C-C Chemokine Receptor Type 5 (CCR5) antagonist with activity against HIV-1. Aplaviroc inhibits HIV-1 entry via CCR5 coreceptor interaction.
Synthesis Analysis

The synthesis of Aplaviroc involves multiple steps, beginning with the formation of the spirodiketopiperazine core. Key steps in its synthesis include:

  1. Formation of the Diketopiperazine Core: This involves cyclization reactions that create the spiro structure.
  2. Functionalization: Various functional groups are introduced to enhance potency and selectivity for CCR5.
  3. Optimization: Modifications are made to improve oral bioavailability and pharmacokinetic properties, which may involve adjusting molecular weight and solubility parameters .
Molecular Structure Analysis

Aplaviroc has a molecular formula of C33H43N3O6 and a molecular weight of approximately 573.72 g/mol . The compound's structure features a complex arrangement that includes:

  • Spiro Configuration: The unique spiro structure contributes to its binding affinity for CCR5.
  • Functional Groups: Various functional groups are strategically placed to facilitate interactions with target receptors.

The three-dimensional conformation of Aplaviroc allows it to fit into the CCR5 binding pocket effectively, enabling strong non-covalent interactions, including hydrogen bonds with key amino acid residues .

Chemical Reactions Analysis

Aplaviroc's primary chemical reactions involve its interaction with CCR5 and HIV-1 gp120. Key aspects include:

  • Binding Affinity: Aplaviroc binds to CCR5 with high affinity (50% inhibitory concentrations ranging from 0.2 to 0.6 nM), effectively blocking HIV-1 entry into host cells .
  • Synergistic Effects: When combined with other antiviral agents, Aplaviroc exhibits synergistic effects that enhance its efficacy against HIV-1 .

These interactions are crucial for understanding how Aplaviroc can be used in combination therapies to combat HIV resistance.

Mechanism of Action

The mechanism of action of Aplaviroc involves several key processes:

  1. CCR5 Binding: Aplaviroc binds specifically to the CCR5 receptor on host cells.
  2. Inhibition of Viral Entry: By occupying the binding site, Aplaviroc prevents HIV-1 gp120 from attaching to CCR5, thereby blocking viral entry into cells.
  3. Impact on Viral Replication: This inhibition leads to a decrease in viral replication and spread within the host .

Studies have shown that Aplaviroc's mechanism is effective against both laboratory strains and primary isolates of R5-tropic HIV-1, including multidrug-resistant variants.

Physical and Chemical Properties Analysis

Aplaviroc exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but has limited aqueous solubility, which poses challenges for formulation.
  • Stability: The compound's stability under physiological conditions is essential for its effectiveness as an antiviral agent.
  • Melting Point: Specific melting point data may vary based on purity but is typically within a defined range that indicates solid-state stability.

These properties are crucial for developing effective delivery systems and formulations for clinical use.

Applications

Aplaviroc has significant potential applications in the field of antiviral therapy:

  • HIV Treatment: As a CCR5 inhibitor, it offers a promising option for treating patients infected with R5-tropic HIV strains.
  • Combination Therapy: Its ability to work synergistically with other antiretroviral drugs makes it an attractive candidate for combination therapy approaches aimed at overcoming drug resistance .
  • Research Tool: Aplaviroc serves as a valuable tool in research settings for studying HIV entry mechanisms and receptor interactions.

Despite its withdrawal from clinical studies due to safety concerns, ongoing research continues to explore its potential in various therapeutic contexts .

Properties

CAS Number

461443-59-4

Product Name

Aplaviroc

IUPAC Name

4-[4-[[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid

Molecular Formula

C33H43N3O6

Molecular Weight

577.7 g/mol

InChI

InChI=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28-,29-/m1/s1

InChI Key

GWNOTCOIYUNTQP-FQLXRVMXSA-N

SMILES

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O

Solubility

Soluble in DMSO

Synonyms

4-((4-(((3R)-1-butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro(5.5)undec-9-yl)methyl)phenyl)oxy)benzoic acid hydrochloride
aplaviroc
benzoic acid, 4-(4-(((3R)-1-butyl-3-((R)-cyclohexylhydroxymethyl)-2,5-dioxo-1,4,9- triazaspiro(55)undec-9-yl)methyl)phenoxy)-
GW873140

Canonical SMILES

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O

Isomeric SMILES

CCCCN1C(=O)[C@H](NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.